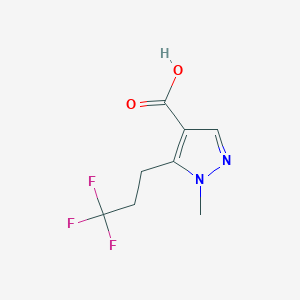

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a 3,3,3-trifluoropropyl group at the 5-position

作用機序

Target of Action

Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .

Mode of Action

It is known that related compounds act by inhibiting succinate dehydrogenase (sdhi), a key enzyme in the mitochondrial respiration chain .

Biochemical Pathways

Related compounds that inhibit succinate dehydrogenase would affect the tricarboxylic acid cycle (tca cycle or krebs cycle), thereby disrupting energy production within the cell .

Result of Action

Inhibition of succinate dehydrogenase by related compounds can disrupt energy production within the cell, potentially leading to cell death .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally, cyclization in a mixed solvent of methanol and water .

Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but optimizes reaction conditions for higher yields and cost-effectiveness. The use of readily available raw materials, moderate reaction conditions, and convenient operations make this process industrially viable .

化学反応の分析

Types of Reactions: 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Unique Features

The trifluoropropyl group enhances the lipophilicity of the compound, potentially altering its interactions with biological targets compared to similar compounds. This characteristic may contribute to its distinctive pharmacological properties.

Pharmaceutical Development

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is used as a building block in the synthesis of novel antifungal agents. Research indicates that derivatives synthesized from this compound exhibit moderate to excellent activity against several phytopathogenic fungi.

Case Study: Antifungal Activity

In a study focusing on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, it was found that these compounds displayed significant antifungal properties against seven different fungi strains. The results demonstrated the compound's utility in developing effective agricultural fungicides.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it is involved in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase, which highlights its relevance in developing therapeutic agents against parasitic infections.

Case Study: Enzyme Inhibition

Research indicates that this compound interacts with biological targets, suggesting its potential as a lead compound for developing enzyme inhibitors or modulators.

Agrochemical Applications

Given its antifungal properties, this compound is also explored for use in agrochemicals aimed at protecting crops from fungal diseases. Its unique structure may provide advantages over traditional fungicides.

類似化合物との比較

- 1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Comparison: 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid stands out due to its unique trifluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications requiring enhanced membrane permeability and prolonged biological activity .

生物活性

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound features a distinctive trifluoropropyl group at the 5-position and a carboxylic acid group at the 4-position, which contribute to its unique physicochemical properties and biological interactions.

- Molecular Formula : C8H9F3N2O2

- Molecular Weight : 222.17 g/mol

- InChI : InChI=1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15)

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation : Using sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol.

- Acylation : Employing trifluoroacetyl chloride and triethylamine.

- Cyclization : Conducted in a mixed solvent of methanol and water.

These methods can be optimized for higher yields in industrial applications.

Antifungal Properties

Research indicates that this compound serves as a building block for synthesizing novel antifungal agents. A study demonstrated that derivatives synthesized from this compound exhibited moderate to excellent antifungal activity against seven phytopathogenic fungi. Notably, one compound showed higher efficacy than the established fungicide boscalid .

Enzyme Inhibition

The compound has also been implicated in inhibiting specific enzymes relevant to parasitic infections. It is involved in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase. This suggests its potential therapeutic applications against parasitic diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoropropyl group enhances lipophilicity and metabolic stability, which may improve membrane permeability and biological activity compared to similar compounds. A comparative analysis is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | C6H5F3N2O2 | Contains a trifluoromethyl group |

| 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | C8H9F3N2O2 | Different position of methyl group |

| 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C7H7F3N2O2 | Ethyl group instead of methyl at the 1-position |

This table illustrates how structural variations can affect biological activity and pharmacological properties .

Case Studies

A notable case study involved the synthesis of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides derived from this compound. The synthesized amides were tested against various phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results indicated that most derivatives displayed significant antifungal activity, with some outperforming existing fungicides .

特性

IUPAC Name |

1-methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCIAZAVMZMPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。